3-(2,3-Dimethylphenyl)-5-[2-(tetrazol-1-yl)ethyl]-1,2,4-oxadiazole
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Overview
Description
3-(2,3-Dimethylphenyl)-5-[2-(tetrazol-1-yl)ethyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound consists of an oxadiazole ring substituted with a dimethylphenyl group and a tetrazolyl ethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)-5-[2-(tetrazol-1-yl)ethyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylbenzohydrazide with ethyl chloroformate to form an intermediate, which is then treated with sodium azide to introduce the tetrazole moiety. The final cyclization step involves the formation of the oxadiazole ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenyl)-5-[2-(tetrazol-1-yl)ethyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the tetrazole or oxadiazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic or heterocyclic rings.
Scientific Research Applications
3-(2,3-Dimethylphenyl)-5-[2-(tetrazol-1-yl)ethyl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or antiepileptic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenyl)-5-[2-(tetrazol-1-yl)ethyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The tetrazole and oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethylphenyl)-4-(tetrazol-1-yl)benzamide
- 2-(2,3-Dimethylphenyl)-5-(tetrazol-1-yl)-1,3,4-oxadiazole
- 3-(2,3-Dimethylphenyl)-5-(tetrazol-1-yl)-1,2,4-triazole
Uniqueness
3-(2,3-Dimethylphenyl)-5-[2-(tetrazol-1-yl)ethyl]-1,2,4-oxadiazole is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of the dimethylphenyl group and the tetrazolyl ethyl group on the oxadiazole ring enhances its potential for diverse applications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-5-[2-(tetrazol-1-yl)ethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-9-4-3-5-11(10(9)2)13-15-12(20-16-13)6-7-19-8-14-17-18-19/h3-5,8H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZPBOHGVHVOSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NOC(=N2)CCN3C=NN=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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